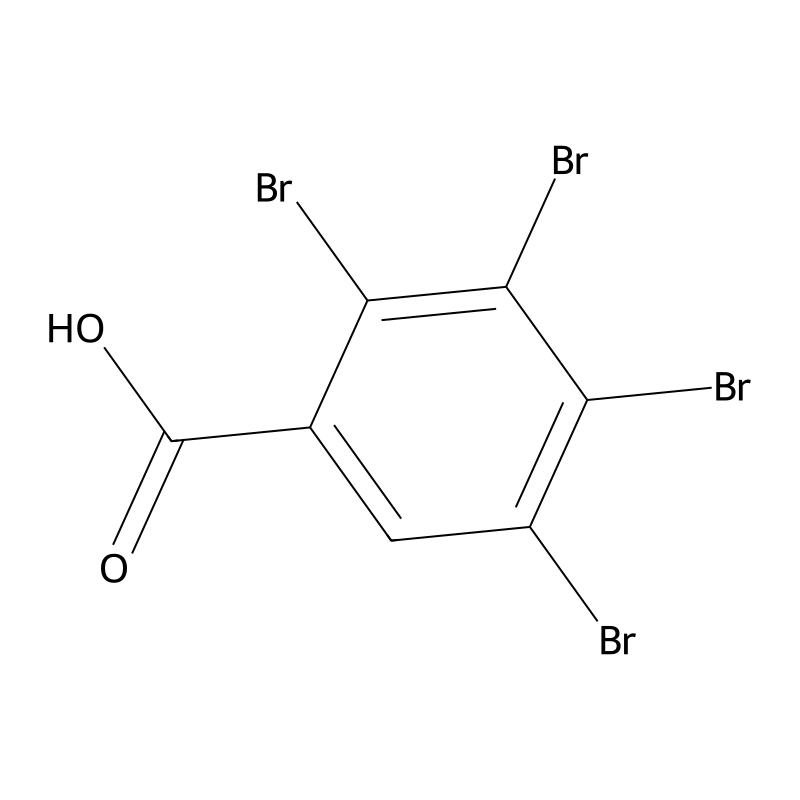

2,3,4,5-Tetrabromobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis and Coordination Chemistry

Field: This application falls under the field of Organic Synthesis and Coordination Chemistry .

Application Summary: 2,3,4,5-Tetrabromobenzoic acid is a useful fragment in organic synthesis and in coordination chemistry .

Method of Application: The most efficient method for the preparation of 2,3,4,5-Tetrabromobenzoic acid on a multigram scale is exhaustive bromination of benzoic acid using 1.3-dibromoisocyanuric acid in concentrated H2SO4 solution .

Results or Outcomes: The molecular structure and crystal packing of 2,3,4,5-Tetrabromobenzoic acid established by single-crystal X-ray diffractometry suggests a pattern of H-bonding and halogen bonding in solid state .

Biomonitoring of Flame Retardants

Field: This application falls under the field of Environmental Health and Biomonitoring .

Application Summary: 2,3,4,5-Tetrabromobenzoic acid is used as a biomarker in human urine for exposure to flame retardants .

Method of Application: The compound is quantified in human urine by solid phase extraction-high performance liquid chromatography-tandem mass spectrometry .

Results or Outcomes: The presence of 2,3,4,5-Tetrabromobenzoic acid in human urine indicates exposure to certain flame retardants .

Metabolite of Flame Retardants

Field: This application falls under the field of Toxicology and Pharmacology .

Application Summary: 2,3,4,5-Tetrabromobenzoic Acid is an in vitro metabolite of the flame retardant 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate in human and rat tissues .

Method of Application: The compound is identified as a metabolite during the metabolic studies of flame retardants in human and rat tissues .

Results or Outcomes: The presence of 2,3,4,5-Tetrabromobenzoic Acid in tissues indicates exposure to certain flame retardants .

Analytical Standards

Field: This application falls under the field of Analytical Chemistry .

Application Summary: 2,3,4,5-Tetrabromobenzoic acid is used as an analytical standard in various analytical chemistry applications .

Method of Application: The compound is used as a reference material in analytical procedures, helping to calibrate instruments and validate methods .

Results or Outcomes: The use of 2,3,4,5-Tetrabromobenzoic acid as an analytical standard improves the accuracy and reliability of analytical results .

2,3,4,5-Tetrabromobenzoic acid is a brominated aromatic compound with the molecular formula C₇H₂Br₄O₂. It is a derivative of benzoic acid, where four hydrogen atoms are replaced by bromine atoms at the 2, 3, 4, and 5 positions on the benzene ring. This compound is primarily known as a metabolite of 2-ethylhexyl-2,3,4,5-tetrabromobenzoate, a brominated flame retardant. Due to its structure, it possesses significant lipophilicity and potential environmental persistence.

- Esterification: Reacting with alcohols in the presence of an acid catalyst to form esters.

- Reduction: Undergoing reduction reactions to yield corresponding alcohols or aldehydes.

- Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles under appropriate conditions.

In metabolic studies, 2,3,4,5-tetrabromobenzoic acid has been observed to form from the cleavage of the alkyl chain of its parent compound without requiring cofactors .

Research indicates that 2,3,4,5-tetrabromobenzoic acid exhibits cytotoxic effects. In vitro studies have shown that it induces stronger cytotoxicity in human umbilical vein endothelial cells compared to its parent compounds . Its structural similarity to other toxic pollutants raises concerns regarding its potential toxicity and environmental impact.

The synthesis of 2,3,4,5-tetrabromobenzoic acid typically involves:

- Bromination of Benzoic Acid: Bromination reactions can be performed using bromine or brominating agents in a controlled environment to selectively introduce bromine atoms at the desired positions on the benzoic acid ring.

- Metabolic Conversion: As noted in studies, it can also be produced metabolically from 2-ethylhexyl-2,3,4,5-tetrabromobenzoate through enzymatic cleavage processes in biological systems .

2,3,4,5-Tetrabromobenzoic acid is primarily used in:

- Flame Retardants: It serves as a metabolite in assessing exposure to brominated flame retardants and may be used as a biomarker for such exposures .

- Environmental Monitoring: Its detection in environmental samples aids in understanding the fate of brominated flame retardants in ecosystems.

Interaction studies have demonstrated that 2,3,4,5-tetrabromobenzoic acid can influence various biological pathways. For instance:

- It has been shown to affect endothelial cell function by inducing specific protein expressions related to vascular health .

- Further investigations are necessary to fully elucidate its interaction mechanisms with biological systems and potential toxicological implications.

Several compounds share structural similarities with 2,3,4,5-tetrabromobenzoic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Ethylhexyl-2,3,4,5-tetrabromobenzoate | C₁₃H₁₈Br₄O₂ | Parent compound; used as a flame retardant |

| Tetrabromophenol | C₁₂H₈Br₄O | Used in various applications; less toxic than tetrabromobenzoic acid |

| Decabromodiphenyl ether | C₂₁H₂₃Br₁₀ | Commonly used flame retardant; more complex structure |

| Hexabromocyclododecane | C₁₂H₈Br₆ | High bromine content; significant environmental concerns |

This comparison illustrates that while these compounds share brominated structures and applications as flame retardants or environmental pollutants, their unique features and toxicological profiles differ significantly.

2,3,4,5-Tetrabromobenzoic acid exhibits distinct partitioning characteristics between aquatic and terrestrial environments, primarily governed by its physicochemical properties [1]. The compound demonstrates a log P value of 4.28, indicating significant lipophilicity and strong affinity for organic phases [1]. This property fundamentally influences its distribution between water and sediment compartments in aquatic systems.

The compound originates primarily as a metabolite of 2-ethylhexyl-2,3,4,5-tetrabromobenzoate through carboxylesterase-mediated hydrolysis in biological systems [2] [3] [4]. When released to environmental compartments, 2,3,4,5-tetrabromobenzoic acid demonstrates preferential partitioning to sediment and soil phases due to its moderate hydrophobicity [5]. The Environmental Protection Agency assessment indicates that estimated bioaccumulation factors suggest the compound has moderate bioaccumulation potential, with predicted log bioaccumulation factor values approaching the threshold for concern in upper trophic-level fish [5].

In aquatic-terrestrial interface studies, the compound shows strong sorption to organic carbon-rich phases [5]. The partitioning behavior is significantly influenced by the organic carbon content of sediments, with higher organic carbon concentrations resulting in greater retention of the compound in solid phases [5]. This characteristic affects the compound's mobility between aquatic and terrestrial compartments, with limited transfer from sediment to overlying water columns under normal environmental conditions.

Table 1: Physicochemical Properties Affecting Partitioning Behavior

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 437.706 g/mol | [1] |

| Log P (Octanol-Water) | 4.28 | [1] |

| Density | 2.6±0.1 g/cm³ | [1] |

| Vapor Pressure | 0.0±1.1 mmHg at 25°C | [1] |

| Boiling Point | 431.0±45.0 °C at 760 mmHg | [1] |

The equilibrium partitioning theory applies to 2,3,4,5-tetrabromobenzoic acid distribution in sediment-water systems, where the compound partitions between sediment organic carbon, interstitial water, and benthic organisms [6]. The organic carbon-normalized partition coefficient governs this distribution, with the compound showing preferential association with organic matter phases in sediments [6].

Bioaccumulation Factors in Trophic Webs

2,3,4,5-Tetrabromobenzoic acid exhibits moderate bioaccumulation potential in aquatic food webs, with estimated bioaccumulation factors indicating B2 classification under regulatory frameworks [5]. The compound's log P value of 4.28 suggests significant potential for bioconcentration in lipid-rich tissues of organisms [1]. However, metabolic transformation processes may reduce actual bioaccumulation compared to predicted values based solely on physicochemical properties.

Studies on the parent compound 2-ethylhexyl-2,3,4,5-tetrabromobenzoate demonstrate rapid metabolism to 2,3,4,5-tetrabromobenzoic acid in biological systems [3] [4]. The formation of this metabolite may reduce bioaccumulation potential of the parent compound while potentially increasing environmental persistence of the acid metabolite [3]. Research indicates that the rapid formation of 2,3,4,5-tetrabromobenzoic acid may reduce bioaccumulation potential in mammals, though the environmental fate of the metabolite itself requires consideration [4].

Bioaccumulation studies in laboratory settings show that 2,3,4,5-tetrabromobenzoic acid formation occurs consistently in liver and intestinal subcellular fractions without requiring additional cofactors [2] [3]. The estimated bioaccumulation factors for the compound are below numerical thresholds for high bioaccumulation concern, though values approach the moderate concern threshold for upper trophic-level fish [5].

Table 2: Bioaccumulation Characteristics in Aquatic Systems

| Parameter | Value/Classification | Reference |

|---|---|---|

| Bioaccumulation Classification | B2 (Moderate) | [5] |

| Log Bioaccumulation Factor | Approaching 3.00 | [5] |

| Metabolic Formation Rate (Human) | 0.644±0.144 nmol/min/mg protein | [4] |

| Enzyme Specificity (Km) | 11.1±3.9 μM | [4] |

The compound's behavior in trophic webs is influenced by its resistance to further abiotic transformations and biodegradation, leading to potential persistence in environmental systems [5]. This persistence characteristic increases the potential for the compound to reach and accumulate in organisms over time [5]. The structural similarity to other persistent organic pollutants suggests potential for biomagnification through food webs, though specific trophic magnification factors have not been extensively characterized.

Persistence in Sediment-Water Interfaces

2,3,4,5-Tetrabromobenzoic acid demonstrates significant persistence in sediment-water interface environments due to its resistance to biodegradation and abiotic transformations [5]. The compound is expected to be resistant to further abiotic transformations as well as biodegradation, contributing to environmental persistence [5]. This persistence characteristic is particularly pronounced in anaerobic sediment conditions where degradation processes are generally slower.

Environmental fate studies indicate that brominated aromatic acids, including 2,3,4,5-tetrabromobenzoic acid, may be persistent in environmental compartments [5]. The ultimate hydrolysis products of related brominated compounds, including tetrabromobenzoic acid, are expected to be resistant to further degradation processes [5]. This resistance contributes to accumulation in sediment environments where the compound may remain for extended periods.

Sediment-water partitioning studies demonstrate that the compound preferentially associates with sediment organic matter [5]. The high organic carbon-water partition coefficient results in strong retention in sediment phases, limiting transfer to overlying water columns [5]. This partitioning behavior contributes to persistence by reducing exposure to degradation processes that may be more active in aqueous phases.

Table 3: Persistence Characteristics in Sediment Environments

| Environmental Compartment | Persistence Classification | Degradation Resistance | Reference |

|---|---|---|---|

| Aerobic Sediment | High | Resistant to biodegradation | [5] |

| Anaerobic Sediment | Very High | Resistant to abiotic transformation | [5] |

| Sediment Organic Matter | High | Strong binding affinity | [5] |

| Interstitial Water | Moderate | Limited water solubility | [5] |

Research on sediment monitoring programs has detected related brominated compounds in sediment cores from major water bodies, indicating long-term persistence and accumulation [9]. Sediment concentrations of brominated flame retardants and their metabolites show correlation with industrial activities and temporal trends reflecting historical usage patterns [9]. The detection of these compounds in sediment cores suggests multi-year to multi-decade persistence in sediment environments.

Mass spectrometric quantification of 2,3,4,5-tetrabromobenzoic acid represents a critical analytical approach for biomonitoring exposure to brominated flame retardants. The compound exhibits optimal detection characteristics when analyzed using liquid chromatography coupled with tandem mass spectrometry operated in negative electrospray ionization mode [1] [2] [3]. This ionization strategy provides superior sensitivity compared to atmospheric pressure chemical ionization for this brominated metabolite [3].

The mass spectrometric detection parameters have been extensively optimized across multiple research platforms. The precursor ion at mass-to-charge ratio 436.7 fragments to produce primary quantitation ions at 392.7 and confirmation ions at 79 [1] [2] [3]. These fragmentation patterns result from the loss of carboxylic acid functionality and bromine substituents respectively. Collision energies of 14 electron volts for quantitation and 13 electron volts for confirmation provide optimal signal intensity while maintaining specificity [1] [2] [3].

Instrumental configurations typically employ ion source temperatures of 450 degrees Celsius with ionspray voltages of negative 4500 volts and curtain gas pressures of 20 pounds per square inch [3]. These parameters ensure stable ionization conditions while minimizing matrix-induced signal suppression. The scheduled multiple reaction monitoring mode enables simultaneous detection of 2,3,4,5-tetrabromobenzoic acid alongside other flame retardant metabolites within a single analytical run [3].

Method detection limits achieve sub-nanogram per milliliter sensitivity, with reported limits of detection ranging from 0.05 to 0.17 nanograms per milliliter depending on sample matrix complexity [4] [3] [5]. This sensitivity level enables quantification of the metabolite in human biomonitoring studies where concentrations typically range from femtogram to microgram per milliliter levels [1] [4].

Isotope dilution quantification using carbon-13 labeled 2,3,4,5-tetrabromobenzoic acid provides enhanced accuracy and precision by compensating for matrix effects and extraction losses [3] [6]. The labeled internal standard exhibits identical chromatographic behavior while providing mass spectral separation at precursor ion 442.7 fragmenting to product ion 398.7 [3].

| Parameter | Value | Reference |

|---|---|---|

| Precursor Ion (m/z) | 436.7 | [1] [2] [3] |

| Product Ion Quantitation (m/z) | 392.7 | [1] [2] [3] |

| Product Ion Confirmation (m/z) | 79 | [1] |

| Collision Energy Quantitation (eV) | 14 | [1] [2] [3] |

| Collision Energy Confirmation (eV) | 13 | [1] [2] [3] |

| Ionization Mode | Negative ESI | [1] [2] [3] |

| Ion Source Temperature (°C) | 450 | [3] |

| Ionspray Voltage (V) | -4500 | [3] |

| Curtain Gas (psi) | 20 | [3] |

| Detection Limit (ng/mL) | 0.05 | [4] |

Chromatographic Separation Techniques for Polar Metabolites

Chromatographic separation of 2,3,4,5-tetrabromobenzoic acid requires specialized reversed-phase methodologies to address the compound's polar characteristics while achieving adequate retention and peak resolution. The octyl carbon stationary phase demonstrates superior performance compared to conventional octadecyl carbon columns for this application [3].

Optimized chromatographic conditions employ ZORBAX Eclipse XDB-C8 columns with dimensions of 4.6 millimeters by 150 millimeters packed with 5 micrometer particles [3]. This stationary phase configuration provides enhanced retention for the polar tetrabromobenzoic acid while maintaining acceptable peak shape and resolution from potential interferents.

The mobile phase system utilizes a binary gradient composition consisting of 20 millimolar ammonium acetate in water as the aqueous component and acetonitrile as the organic modifier [3]. This buffer system maintains consistent ionization efficiency while providing adequate chromatographic resolution. The gradient profile initiates at 95 percent aqueous phase, transitions to 25 percent aqueous over 7 minutes, followed by complete organic conditions for column cleaning [3].

Column temperature control at 45 degrees Celsius ensures reproducible retention times and peak shapes while minimizing temperature-induced variations in selectivity [3]. Flow rates of 0.7 milliliters per minute provide optimal balance between analysis time and chromatographic efficiency [3].

Injection volumes of 10 microliters accommodate the sensitivity requirements while preventing column overload from complex biological matrices [3]. Total analysis time of 8 minutes enables high-throughput processing essential for biomonitoring applications [3].

The chromatographic method achieves complete separation of 2,3,4,5-tetrabromobenzoic acid from structural analogs and matrix components within the specified analysis window. Peak symmetry factors remain within acceptable limits, indicating minimal secondary interactions with the stationary phase [3].

| Parameter | Value | Reference |

|---|---|---|

| Column Type | ZORBAX Eclipse XDB-C8 | [3] |

| Column Dimensions | 4.6 × 150 mm | [3] |

| Particle Size (μm) | 5 | [3] |

| Mobile Phase A | 20 mM Ammonium Acetate in Water | [3] |

| Mobile Phase B | Acetonitrile | [3] |

| Column Temperature (°C) | 45 | [3] |

| Flow Rate (mL/min) | 0.7 | [3] |

| Injection Volume (μL) | 10 | [3] |

| Gradient Time (min) | 7.0 | [3] |

| Analysis Time (min) | 8 | [3] |

Validation Protocols for Human Biomonitoring Studies

Comprehensive validation protocols for 2,3,4,5-tetrabromobenzoic acid biomonitoring methods encompass multiple performance characteristics essential for regulatory compliance and scientific rigor. These protocols address accuracy, precision, linearity, specificity, and robustness according to established guidelines for bioanalytical method validation [7] [8].

Accuracy assessment involves recovery studies at multiple concentration levels spanning the analytical measurement range. Validation protocols typically evaluate accuracy at low, medium, and high quality control levels using matrix-spiked samples [7]. Acceptable accuracy criteria require recovery percentages between 85 and 115 percent for most concentration levels, with expanded acceptance limits of 80 to 120 percent at three times the limit of detection [7].

Precision evaluation encompasses both intraday and interday variability assessments using replicate analyses of quality control samples. Relative standard deviation values must remain below 10 percent for acceptable precision performance [1] [3]. These evaluations utilize a minimum of six replicates per concentration level across multiple analytical runs to establish statistical validity [7].

Linearity validation demonstrates proportional response across the intended analytical range through calibration curve assessment. Correlation coefficients exceeding 0.995 indicate acceptable linearity for quantitative applications [1] [3]. Calibration ranges typically span from the limit of quantitation to 150 nanograms per milliliter, encompassing expected biological concentrations [3].

Specificity validation confirms method selectivity in the presence of potential interferents including structural analogs, matrix components, and co-administered compounds. This assessment involves analysis of blank matrices, metabolite-spiked samples, and forced degradation products to demonstrate absence of false positive responses [8].

Matrix effect evaluation compares calibration slopes prepared in biological matrices versus neat solvent to quantify ionization suppression or enhancement. Slope differences between 1.6 and 8.7 percent demonstrate minimal matrix interference when isotope-labeled internal standards are employed [3] [6].

| Parameter | Value | Reference |

|---|---|---|

| Linearity (R²) | > 0.995 | [1] [3] |

| Accuracy Range (%) | 85-115 | [7] |

| Precision (RSD %) | < 10 | [1] [3] |

| Matrix Effect (%) | 1.6-3.2 | [3] [6] |

| Recovery (%) | 79 ± 9 | [1] |

| Limit of Detection (ng/mL) | 0.05 | [4] [3] |

| Limit of Quantitation (ng/mL) | 0.05-0.17 | [5] |

| Calibration Range (ng/mL) | 0.05-150 | [3] |

| Interday Variability (%) | < 10 | [1] |

| Intraday Variability (%) | < 10 | [1] |

Matrix Effect Mitigation in Complex Environmental Samples

Matrix effect mitigation strategies for 2,3,4,5-tetrabromobenzoic acid analysis in complex environmental samples require comprehensive approaches addressing ionization suppression, extraction interferences, and analytical selectivity challenges. These strategies become particularly critical when analyzing samples with high organic content, elevated salt concentrations, or significant chemical complexity [9] [10].

Solid phase extraction protocols serve as the primary matrix cleanup approach for biological and environmental samples. The optimized extraction procedure employs weak anion exchange sorbents, specifically Agilent SampliQ OPT cartridges, which provide enhanced retention for polar metabolites while removing neutral matrix components [1] [6]. Sample conditioning involves acidification to pH 2-3 using sulfuric acid, promoting protonation and improved retention of the carboxylic acid functionality [1].

The extraction protocol processes 10 milliliter urine volumes through pre-conditioned cartridges at controlled flow rates of 0.4 milliliters per minute [1] [5]. This reduced flow rate enhances analyte-sorbent contact time, improving extraction efficiency compared to conventional flow rates. Washing steps utilize acidified water to remove polar interferents while maintaining analyte retention [1].

Elution employs 2 percent ammonium hydroxide in methanol, providing alkaline conditions that neutralize the carboxylic acid and facilitate efficient desorption [6]. The eluate undergoes nitrogen evaporation and reconstitution in 95:5 water:acetonitrile mixture, concentrating the analyte while providing compatible injection solvent [6].

Matrix-matched calibration standards prepared in pooled biological matrices compensate for residual matrix effects not eliminated by sample cleanup procedures [9] [11]. This approach accounts for matrix-specific ionization suppression or enhancement, improving quantitative accuracy compared to neat solvent calibrations [12].

Isotope dilution quantification using carbon-13 labeled internal standards provides the most robust compensation for matrix effects throughout the analytical workflow [3] [6]. The isotopically labeled analog undergoes identical extraction, chromatographic, and ionization processes while providing mass spectral differentiation for accurate quantification [10].

Quality control protocols include matrix spike and matrix spike duplicate analyses to monitor extraction efficiency and matrix interference throughout analytical batches [9] [13]. These controls enable real-time assessment of method performance and identification of problematic samples requiring reanalysis or alternative approaches.

| Matrix Type | Slope Difference (%) | Ion Suppression/Enhancement | Compensation Method | Reference |

|---|---|---|---|---|

| Water Calibration | Reference (0) | None | External Standard | [3] |

| Urine Matrix | 1.6-3.2 | Minimal Suppression | Isotope-Labeled IS | [3] [6] |

| Serum Matrix | Not Specified | Moderate | Matrix-Matched Standards | [14] |

| Complex Environmental | Higher Interference | Significant | Cleanup Required | [9] |

| Pooled Urine | 1.6-8.7 | Variable | Isotope-Labeled IS | [6] |

Human biomonitoring applications of these analytical methodologies have demonstrated widespread exposure to 2,3,4,5-tetrabromobenzoic acid across diverse populations. The National Health and Nutrition Examination Survey detected the metabolite in 8.3 percent of participants from the general population, with concentrations ranging from 0.0354 to 1.36 nanograms per milliliter [4]. Occupational exposure studies report higher detection frequencies and concentrations in workers from flame retardant manufacturing and electronic waste recycling facilities [15].